![molecular formula C16H21N3O B5685881 3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide](/img/structure/B5685881.png)
3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide, also known as THIP, is a potent GABA receptor agonist. It was first synthesized in the 1960s and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide acts as a GABA receptor agonist, binding to the GABA-A receptor and increasing its activity. GABA-A receptors are responsible for inhibitory neurotransmission in the brain, and their activation leads to a reduction in neuronal excitability. This compound enhances the activity of GABA-A receptors, leading to a reduction in anxiety, promotion of sleep, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the activity of GABA-A receptors, leading to a reduction in neuronal excitability. Additionally, this compound has been shown to increase the release of GABA in the brain, further enhancing its inhibitory effects. This compound has also been found to increase the levels of certain neurotransmitters, including serotonin and dopamine, which are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide has several advantages for lab experiments, including its potency and selectivity for GABA-A receptors. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its poor solubility in water and its potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for 3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide research, including its potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, there is a need for further research into the potential side effects of this compound and its interactions with other drugs. Finally, there is a need for the development of more effective and efficient synthesis methods for this compound.
Métodos De Síntesis
3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide can be synthesized through a multi-step process involving the reaction of cycloheptanone with various reagents to form the desired product. The final step involves the reaction of propanohydrazide with the intermediate product to form this compound. The synthesis of this compound is a complex process, and it requires a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, epilepsy, and sleep disorders. It has been shown to be effective in reducing anxiety and promoting sleep in animal models. Additionally, this compound has been found to have anticonvulsant properties and has been used in the treatment of epilepsy.
Propiedades
IUPAC Name |
3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c17-18-16(20)10-11-19-14-8-3-1-2-6-12(14)13-7-4-5-9-15(13)19/h4-5,7,9H,1-3,6,8,10-11,17H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAULAAWCQTGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N(C3=CC=CC=C23)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R*,5R*)-1-[(5-methyl-4-isoxazolyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5685799.png)
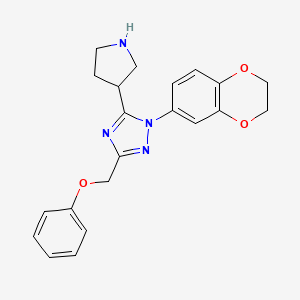
![5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine](/img/structure/B5685814.png)
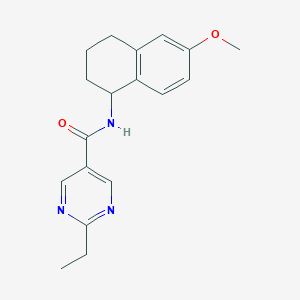
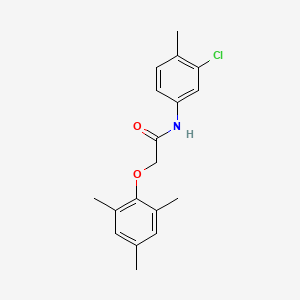
![8-(3,5-dichloro-4-methylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5685855.png)
![4-[5-(1-acetylpiperidin-2-yl)-1-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5685856.png)
![2-{3-[3-cyclopropyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]phenoxy}acetamide](/img/structure/B5685857.png)
![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5685865.png)
![ethyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5685868.png)
![rel-(4aS,8aS)-2-[4-(benzyloxy)-2-methoxybenzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5685870.png)
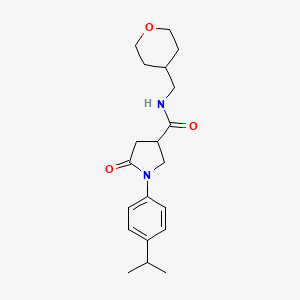
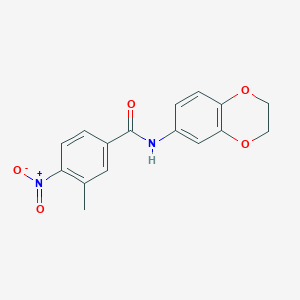
![(3S*,4S*)-1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-4-isopropoxypyrrolidin-3-ol](/img/structure/B5685903.png)